![molecular formula C22H15NO4 B2928812 2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide CAS No. 326887-81-4](/img/structure/B2928812.png)
2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its chemical structure suggests that it could interact with various biological targets, which is essential for the design of new drugs . Researchers may investigate its efficacy and safety profile for the treatment of different diseases.
Environmental Science
The environmental impact of pharmaceuticals is a growing concern. This compound can be studied for its environmental fate, including its biodegradability and potential to bioaccumulate . Understanding its behavior in the environment helps in assessing the ecological risks associated with its use and disposal.
Materials Science
In materials science, the compound’s unique chemical properties could be harnessed for creating new materials. For example, its molecular structure could be incorporated into polymers to enhance their stability or to impart additional functional properties .
Analytical Chemistry
“2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide” is significant in analytical chemistry where it may be used as a calibration standard in chromatographic analysis . It helps in the accurate quantification of chemical substances in various samples, which is crucial for research and industrial quality control.
Biochemistry
In biochemistry, the compound can be used to study enzyme-substrate interactions due to its potential to act as an inhibitor or activator of certain enzymes . This can provide insights into enzyme mechanisms and help in the discovery of new biochemical pathways.
Mechanism of Action
Target of Action
The primary targets of 2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide are currently unknown. This compound is structurally similar to other compounds that have been found to be useful as pesticides, especially as fungicides . .
Mode of Action
Given its structural similarity to known fungicides, it may interact with its targets in a similar manner, potentially inhibiting essential enzymes or disrupting cellular processes in fungi .
Biochemical Pathways
As a potential fungicide, it may interfere with the metabolic pathways of fungi, leading to their death
Result of Action
As a potential fungicide, it may lead to the death of fungi by disrupting their metabolic processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c24-21(17-14-15-8-4-6-12-19(15)27-22(17)25)23-18-11-5-7-13-20(18)26-16-9-2-1-3-10-16/h1-14H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAYTDZIZPHZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.